molecular formula C18H22Cl2N2S B009476 4-(4-Methylpiperazinomethyl)dibenzothiophene dihydrochloride hydrate CAS No. 19805-67-5

4-(4-Methylpiperazinomethyl)dibenzothiophene dihydrochloride hydrate

Cat. No. B009476
CAS RN: 19805-67-5
M. Wt: 369.4 g/mol
InChI Key: XUNJZLJPTYTQTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Methylpiperazinomethyl)dibenzothiophene dihydrochloride hydrate, also known as MPTP, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has a unique molecular structure that makes it a valuable tool in the field of biochemistry and pharmacology. In

Scientific Research Applications

4-(4-Methylpiperazinomethyl)dibenzothiophene dihydrochloride hydrate has been extensively studied for its potential use in scientific research. This compound has been shown to have a variety of applications in the fields of biochemistry and pharmacology. Some of the most notable applications of 4-(4-Methylpiperazinomethyl)dibenzothiophene dihydrochloride hydrate include its use as a tool for studying the role of dopamine in Parkinson's disease, as well as its potential use in the development of new drugs for the treatment of various neurological disorders.

Mechanism Of Action

The mechanism of action of 4-(4-Methylpiperazinomethyl)dibenzothiophene dihydrochloride hydrate is not fully understood, but it is believed to involve the inhibition of mitochondrial complex I, which leads to the depletion of ATP and the generation of reactive oxygen species. This, in turn, leads to the degeneration of dopaminergic neurons in the substantia nigra, which is a hallmark of Parkinson's disease.

Biochemical And Physiological Effects

4-(4-Methylpiperazinomethyl)dibenzothiophene dihydrochloride hydrate has been shown to have a variety of biochemical and physiological effects. In addition to its role in the degeneration of dopaminergic neurons, 4-(4-Methylpiperazinomethyl)dibenzothiophene dihydrochloride hydrate has also been shown to induce oxidative stress, inflammation, and apoptosis in various cell types. These effects are thought to contribute to the development of various neurological disorders.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 4-(4-Methylpiperazinomethyl)dibenzothiophene dihydrochloride hydrate in lab experiments is its ability to induce Parkinson's-like symptoms in animal models. This makes it a valuable tool for studying the disease and developing new treatments. However, there are also some limitations to using 4-(4-Methylpiperazinomethyl)dibenzothiophene dihydrochloride hydrate in lab experiments. For example, the compound is highly toxic and can be difficult to handle safely. Additionally, the use of animal models may not fully replicate the human disease.

Future Directions

There are many potential future directions for research on 4-(4-Methylpiperazinomethyl)dibenzothiophene dihydrochloride hydrate. One area of interest is the development of new drugs that target the mitochondrial complex I inhibition pathway. Another area of interest is the use of 4-(4-Methylpiperazinomethyl)dibenzothiophene dihydrochloride hydrate as a tool for studying other neurological disorders, such as Alzheimer's disease and Huntington's disease. Additionally, there is ongoing research into the use of 4-(4-Methylpiperazinomethyl)dibenzothiophene dihydrochloride hydrate as a diagnostic tool for Parkinson's disease.
Conclusion:
In conclusion, 4-(4-Methylpiperazinomethyl)dibenzothiophene dihydrochloride hydrate, or 4-(4-Methylpiperazinomethyl)dibenzothiophene dihydrochloride hydrate, is a valuable tool in the field of biochemistry and pharmacology. This compound has a unique molecular structure that makes it useful for studying the role of dopamine in Parkinson's disease and developing new treatments for neurological disorders. While there are some limitations to using 4-(4-Methylpiperazinomethyl)dibenzothiophene dihydrochloride hydrate in lab experiments, there are also many potential future directions for research on this compound.

Synthesis Methods

The synthesis of 4-(4-Methylpiperazinomethyl)dibenzothiophene dihydrochloride hydrate involves a multi-step process that starts with the reaction of 4-methylpiperazine with 2,8-dibromodibenzothiophene. The resulting intermediate is then treated with hydrochloric acid to produce 4-(4-Methylpiperazinomethyl)dibenzothiophene dihydrochloride hydrate dihydrochloride. The final product is obtained by adding water to 4-(4-Methylpiperazinomethyl)dibenzothiophene dihydrochloride hydrate dihydrochloride.

properties

CAS RN

19805-67-5

Product Name

4-(4-Methylpiperazinomethyl)dibenzothiophene dihydrochloride hydrate

Molecular Formula

C18H22Cl2N2S

Molecular Weight

369.4 g/mol

IUPAC Name

1-(dibenzothiophen-4-ylmethyl)-4-methylpiperazine;dihydrochloride

InChI

InChI=1S/C18H20N2S.2ClH/c1-19-9-11-20(12-10-19)13-14-5-4-7-16-15-6-2-3-8-17(15)21-18(14)16;;/h2-8H,9-13H2,1H3;2*1H

InChI Key

XUNJZLJPTYTQTB-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)CC2=C3C(=CC=C2)C4=CC=CC=C4S3.Cl.Cl

Canonical SMILES

CN1CCN(CC1)CC2=C3C(=CC=C2)C4=CC=CC=C4S3.Cl.Cl

synonyms

1-(dibenzothiophen-4-ylmethyl)-4-methyl-piperazine dihydrochloride

Origin of Product

United States

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